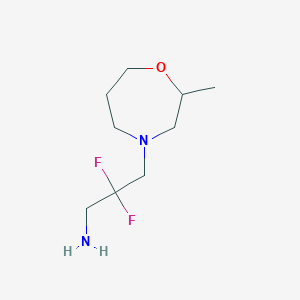
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine is a chemical compound with the molecular formula C₉H₁₈F₂N₂O. This compound is characterized by the presence of a difluoromethyl group and an oxazepane ring, which contribute to its unique chemical properties. It is primarily used in research and development within various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxazepane Ring: The oxazepane ring is synthesized through a cyclization reaction involving an appropriate amine and an epoxide.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Final Assembly: The final step involves coupling the oxazepane ring with the difluoromethylated intermediate under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a difluoroketone, while reduction may produce a difluoroalkane.
Scientific Research Applications
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group and oxazepane ring contribute to its binding affinity and specificity. The compound may modulate enzymatic activity or receptor function through these interactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine: Lacks the difluoromethyl group, resulting in different chemical properties.
2,2-Difluoro-3-(2-methyl-1,4-piperidin-4-yl)propan-1-amine: Contains a piperidine ring instead of an oxazepane ring.
Uniqueness
2,2-Difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine is unique due to the presence of both the difluoromethyl group and the oxazepane ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C9H18F2N2O |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2,2-difluoro-3-(2-methyl-1,4-oxazepan-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H18F2N2O/c1-8-5-13(3-2-4-14-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3 |
InChI Key |
OGXHEWVHCDZZPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCCO1)CC(CN)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13173338.png)

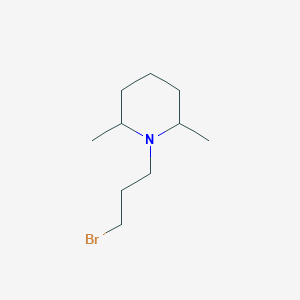

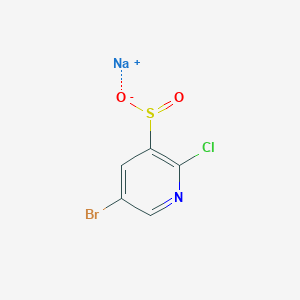
![5-methyl-1-[2-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-1H-1,2,3-triazole-4-carboxylic acid dihydrochloride](/img/structure/B13173393.png)
![N'-{8-azabicyclo[3.2.1]octan-3-yl}(tert-butoxy)carbohydrazide](/img/structure/B13173406.png)

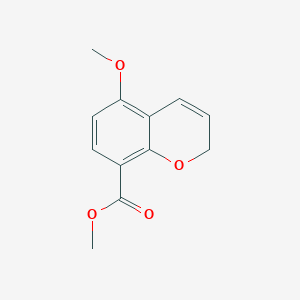
![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)


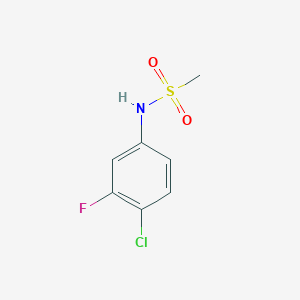
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
